molecular formula C9H12N2O3 B14534455 (2S,3aS)-3a-Acetylhexahydro[1,2]oxazolo[2,3-b][1,2]oxazine-2-carbonitrile CAS No. 62682-22-8

(2S,3aS)-3a-Acetylhexahydro[1,2]oxazolo[2,3-b][1,2]oxazine-2-carbonitrile

Cat. No.: B14534455
CAS No.: 62682-22-8
M. Wt: 196.20 g/mol
InChI Key: XRNIVZBJIZWPTG-IUCAKERBSA-N
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Description

(2S,3aS)-3a-Acetylhexahydro[1,2]oxazolo[2,3-b][1,2]oxazine-2-carbonitrile is a complex organic compound with a unique structure that includes an oxazolo-oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aS)-3a-Acetylhexahydro[1,2]oxazolo[2,3-b][1,2]oxazine-2-carbonitrile typically involves the formation of the oxazolo-oxazine ring system through a series of chemical reactions. One common method is the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method uses O-acyl oximes as both internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2S,3aS)-3a-Acetylhexahydro[1,2]oxazolo[2,3-b][1,2]oxazine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

(2S,3aS)-3a-Acetylhexahydro[1,2]oxazolo[2,3-b][1,2]oxazine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3aS)-3a-Acetylhexahydro[1,2]oxazolo[2,3-b][1,2]oxazine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolo-oxazine derivatives and related heterocyclic compounds. Examples include:

Properties

CAS No.

62682-22-8

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

(2S,3aS)-3a-acetyl-3,4,5,6-tetrahydro-2H-[1,2]oxazolo[2,3-b]oxazine-2-carbonitrile

InChI

InChI=1S/C9H12N2O3/c1-7(12)9-3-2-4-13-11(9)14-8(5-9)6-10/h8H,2-5H2,1H3/t8-,9-/m0/s1

InChI Key

XRNIVZBJIZWPTG-IUCAKERBSA-N

Isomeric SMILES

CC(=O)[C@@]12CCCON1O[C@@H](C2)C#N

Canonical SMILES

CC(=O)C12CCCON1OC(C2)C#N

Origin of Product

United States

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